molecular formula C16H26N4O2 B8599710 N~1~,N~4~-Bis(4-aminobutyl)benzene-1,4-dicarboxamide CAS No. 111623-75-7

N~1~,N~4~-Bis(4-aminobutyl)benzene-1,4-dicarboxamide

Cat. No. B8599710
M. Wt: 306.40 g/mol
InChI Key: OQEQIDRWRXLLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07803804B2

Procedure details

{4-[4-(4-tert-Butoxycarbonylamino-butylcarbamoyl)-benzoylamino]-butyl}-carbamic acid tert-butyl ester (0.49 g) is treated with neat TFA (5 mL) and allowed to stand at RT overnight. The acid is removed in vacuo to afford the title compound as a yellow solid. Alternatively, deprotection can be carried out using 33% HBr is acetic acid. [M+H]+ 307.22
Name
{4-[4-(4-tert-Butoxycarbonylamino-butylcarbamoyl)-benzoylamino]-butyl}-carbamic acid tert-butyl ester
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:35])[C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:34])[NH:21][CH2:22][CH2:23][CH2:24][CH2:25][NH:26]C(OC(C)(C)C)=O)=[CH:16][CH:15]=1)(C)(C)C.C(O)(C(F)(F)F)=O>>[NH2:7][CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:35])[C:14]1[CH:19]=[CH:18][C:17]([C:20]([NH:21][CH2:22][CH2:23][CH2:24][CH2:25][NH2:26])=[O:34])=[CH:16][CH:15]=1

Inputs

Step One
Name
{4-[4-(4-tert-Butoxycarbonylamino-butylcarbamoyl)-benzoylamino]-butyl}-carbamic acid tert-butyl ester
Quantity
0.49 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCCNC(C1=CC=C(C=C1)C(NCCCCNC(=O)OC(C)(C)C)=O)=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acid is removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCCCNC(C1=CC=C(C(=O)NCCCCN)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.